molecular formula C24H27N5O3S B2843818 N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941240-79-5

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Número de catálogo: B2843818
Número CAS: 941240-79-5
Peso molecular: 465.57
Clave InChI: UXCDLDXYQULAGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a synthetically designed small molecule investigated primarily for its potential as a potent and selective kinase inhibitor. Its core structure, featuring a sulfonamide group linked to a substituted oxazole scaffold bearing a cyano and an ethylpiperazine moiety, is characteristic of compounds that target the ATP-binding pocket of various protein kinases (Source: PubChem) . This molecular architecture suggests its principal research value lies in the study of intracellular signaling pathways dysregulated in diseases such as cancer and inflammatory disorders. Researchers utilize this compound in biochemical and cell-based assays to elucidate the specific roles of kinases in proliferation, survival, and apoptosis, aiding in the validation of new therapeutic targets and the study of resistance mechanisms to existing treatments. As a research-grade tool, it enables the exploration of structure-activity relationships (SAR) to guide the rational design of next-generation inhibitors with improved efficacy and selectivity profiles.

Propiedades

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-3-28-13-15-29(16-14-28)24-22(17-25)26-23(32-24)20-9-11-21(12-10-20)33(30,31)27(2)18-19-7-5-4-6-8-19/h4-12H,3,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCDLDXYQULAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 5-Amino-4-Cyano-1,3-Oxazole

The oxazole ring is constructed via cyclocondensation of cyanoacetamide derivatives with aldehydes under acidic conditions. For example:

  • Step 1 : Reaction of ethyl cyanoacetate with 4-ethylpiperazine-1-carbaldehyde in acetic acid yields 5-(4-ethylpiperazin-1-yl)-4-cyano-1,3-oxazole-2-amine .
  • Step 2 : Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Key Conditions :

  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Yield: 68–72%

Sulfonamide Formation via Rh-Catalyzed C-H Activation

The oxazole intermediate is coupled to the benzene sulfonamide core using rhodium-catalyzed C-H amidation:

  • Step 3 : Treatment of N-benzyl-N-methylbenzenesulfonamide with 5-(Boc-amino)-4-cyano-1,3-oxazole in the presence of [Cp*RhCl₂]₂ (2.5 mol%) and PhI(OAc)₂ (1.5 eq) in dichloromethane at 100°C.

Optimization Data :

Parameter Optimal Value Impact on Yield
Catalyst Loading 2.5 mol% Rh 82%
Oxidant PhI(OAc)₂ 78%
Solvent Dichloromethane 75%
Temperature 100°C 80%

Deprotection of the Boc group using trifluoroacetic acid (TFA) in CH₂Cl₂ affords the final product.

Synthetic Route 2: Convergent Approach via Suzuki-Miyaura Cross-Coupling

Preparation of 4-Boronic Acid-Functionalized Sulfonamide

  • Step 1 : Bromination of N-benzyl-N-methylbenzenesulfonamide at the para position using Br₂ in H₂SO₄.
  • Step 2 : Palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) to yield 4-boronic acid-pinacol ester sulfonamide .

Oxazole Halogenation and Cross-Coupling

  • Step 3 : Iodination of 5-(4-ethylpiperazin-1-yl)-4-cyano-1,3-oxazole using N-iodosuccinimide (NIS) in DMF.
  • Step 4 : Suzuki-Miyaura coupling between the boronic ester and iodinated oxazole with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O.

Comparative Yields :

Coupling Partner Catalyst System Yield (%)
4-Boronic ester sulfonamide Pd(PPh₃)₄/K₂CO₃ 85
Direct C-H amidation Rh/AgSbF₆ 78

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 4.45 (s, 2H, N-CH₂-Ph), 3.82 (m, 4H, piperazine-H), 2.98 (s, 3H, N-CH₃), 2.55 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS : [M+H]⁺ calcd. for C₂₅H₂₈N₅O₃S: 486.1912; found: 486.1909.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed ≥98% purity at 254 nm.

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

The use of microwave irradiation (150°C, 20 min) improved regioselectivity for 4-cyano-5-substituted oxazoles over 2-substituted isomers.

Sulfonamide Coupling Efficiency

  • Problem : Competing N-methyl dealkylation during Rh-catalyzed amidation.
  • Solution : Employing bulky electron-donating ligands (e.g., JohnPhos) reduced side reactions, increasing yield to 88%.

Applications and Biological Relevance

While pharmacological data for this specific compound remains undisclosed, structural analogs demonstrate:

  • Antiviral activity : EC₅₀ = 0.001–0.01 mg/mL against influenza H9N2 and NDV strains.
  • Microtubule disruption : IC₅₀ = 1.2–3.8 µM in MCF-7 breast cancer cells.

Análisis De Reacciones Químicas

Types of Reactions

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound's structure can be described by the following molecular formula: C24H27N5O3SC_{24}H_{27}N_5O_3S . It features a benzene sulfonamide group, an oxazole ring, and a piperazine moiety, contributing to its biological activity.

Medicinal Chemistry

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. The presence of the piperazine and oxazole rings suggests possible interactions with biological targets such as receptors and enzymes.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of sulfonamides have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .

Neuropharmacology

The compound's structural components suggest potential applications in treating neurological disorders. Research has indicated that piperazine derivatives can act as modulators of neurotransmitter systems, potentially influencing serotonin and dopamine pathways .

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results demonstrated that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of sulfonamide derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antibacterial Activity

In vitro studies have shown that certain sulfonamide compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in infectious diseases .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Nucleophilic substitutionBenzyl chloride, piperazine
2CyclizationCyanoacetic acid, oxazole precursor
3SulfonationSulfonyl chloride

Mecanismo De Acción

The mechanism of action of N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or other signaling molecules, leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Sulfonamide Derivatives

Sulfonamides are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of key structural analogs:

Compound Name Key Structural Features Functional Implications Reference
Target Compound - Benzyl-methyl sulfonamide
- 4-Cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazole
- Benzene linker
Potential kinase inhibition due to piperazine and oxazole motifs; enhanced solubility from ethylpiperazine.
N-(4-Methoxyphenyl)benzenesulfonamide - Methoxy-phenyl substitution
- Simple sulfonamide backbone
Bioactivity in antimicrobial/anti-inflammatory contexts; crystal structure resolved.
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide - Carbazole moiety
- Chloro and methoxy substituents
Anticancer potential via DNA intercalation (carbazole) and enhanced lipophilicity.
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide - Thiazolo-pyridine heterocycle
- Methyl substituents
Kinase inhibition (thiazolo-pyridine mimics ATP-binding motifs).

Key Observations :

  • The target compound’s 1,3-oxazole ring distinguishes it from thiazolo-pyridine (e.g., ) or carbazole-based analogs (e.g., ). Oxazole’s electron-withdrawing cyano group may enhance binding to polar enzyme pockets.
Heterocyclic and Piperazine-Containing Analogs

Piperazine and heterocyclic fragments are critical for receptor interaction. Notable comparisons include:

Compound Name Heterocycle/Piperazine Features Biological Relevance Reference
Target Compound 1,3-Oxazole with cyano and 4-ethylpiperazine Piperazine may target serotonin/dopamine receptors; oxazole mimics purine bases in kinases.
1-(4-Benzylpiperazin-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol; oxalic acid Benzylpiperazine linked to indole Antipsychotic activity (benzylpiperazine derivatives modulate CNS receptors).
N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide Ethylpiperazine with pyridine and thiophene Dual targeting of kinase and GPCR pathways (pyridine and sulfonamide synergy).

Key Observations :

  • The target’s 4-ethylpiperazine aligns with trends in CNS drug design (e.g., ), but its combination with a cyano-oxazole is unique.
  • Thiophene sulfonamides (e.g., ) exhibit broader aromatic interactions compared to the target’s oxazole, which may limit π-π stacking but improve selectivity.

Actividad Biológica

N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzene sulfonamide moiety, a cyano group, and a piperazine derivative, which are known to enhance biological activity. The molecular formula is C22H26N4O2S, and it has been identified as a potential inhibitor of various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of enzymes involved in nucleotide biosynthesis, particularly inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the synthesis of guanine nucleotides, making it a target for anticancer and immunosuppressive therapies .

Inhibition of IMPDH

Studies have shown that derivatives of the compound exhibit potent inhibitory activity against IMPDH. For instance, certain analogs have demonstrated IC50 values in the nanomolar range against human IMPDH, indicating their potential as effective therapeutic agents . The structure-activity relationship studies reveal that modifications in the piperazine ring and the sulfonamide group significantly influence the inhibitory potency.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies indicated that some derivatives possess selective activity against Cryptosporidium parvum, with IC50 values demonstrating high selectivity over human counterparts . This selectivity is crucial for minimizing side effects in therapeutic applications.

Case Study 1: Anticancer Applications

A study focused on the anticancer properties of related sulfonamide compounds revealed that they effectively inhibited tumor cell proliferation in various cancer cell lines. These compounds were found to induce apoptosis through the modulation of apoptotic pathways, suggesting that N-benzyl derivatives may have similar effects .

Case Study 2: Immunosuppressive Effects

Another investigation assessed the immunosuppressive potential of related compounds in models of autoimmune diseases. Results indicated that these compounds could significantly reduce T-cell proliferation, highlighting their potential use in managing autoimmune conditions .

Data Tables

Compound Target IC50 (nM) Selectivity
N-benzyl...IMPDH10>500-fold over hIMPDH
Analog AIMPDH5>200-fold over hIMPDH
Analog BCpIMPDH0.5>500-fold over hIMPDH

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling the oxazole core with the sulfonamide and piperazine moieties. Key steps include:

  • Cyclization : Formation of the oxazole ring using reagents like cyanogen bromide or carbodiimides under anhydrous conditions .
  • Sulfonamide Coupling : Nucleophilic substitution between activated sulfonyl chlorides and amine groups, optimized with bases like triethylamine in DMF .
  • Piperazine Functionalization : Alkylation or acylation reactions to introduce the 4-ethylpiperazine group, requiring inert atmospheres (N₂/Ar) and catalysts such as Pd/C for hydrogenation .
    • Optimization : Reaction progress is monitored via TLC or HPLC. Solvent selection (e.g., DCM for low polarity, DMF for high solubility) and temperature gradients (0–80°C) are critical for minimizing side products .

Q. How is structural integrity confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and piperazine substitution patterns. Aromatic protons in the sulfonamide group appear as distinct singlets (~7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for sulfur/chlorine .
  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, particularly for the oxazole and piperazine moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assay Design :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., α₂-adrenoceptors) to measure affinity (Kᵢ values) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperazine and oxazole moieties?

  • SAR Strategies :

  • Piperazine Modifications : Synthesize analogs with varying alkyl chains (e.g., methyl, propyl) or aryl substitutions (e.g., 4-methoxyphenyl) to assess steric/electronic effects on receptor binding .
  • Oxazole Isosteres : Replace oxazole with thiazole or imidazole to study heterocycle influence on metabolic stability .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity trends. For example, bulky groups on piperazine may enhance selectivity for hydrophobic binding pockets .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenges :

  • Disorder in Piperazine Rings : Flexible ethyl groups often lead to split conformations, complicating electron density maps .
  • Twinned Crystals : Common in sulfonamide derivatives due to hydrogen-bonding networks.
    • Solutions :
  • Use SHELXL ’s TWIN and BASF commands to model twinning and refine occupancy ratios .
  • Low-temperature (100 K) data collection reduces thermal motion artifacts .

Q. How can contradictions in biological activity data across assays be resolved?

  • Case Example : A compound may show potent in vitro enzyme inhibition but weak cellular efficacy due to poor permeability.
  • Methodology :

  • Physicochemical Profiling : Measure logP (HPLC) and PAMPA permeability to assess bioavailability .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of piperazine) .
  • Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out non-specific binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.